SB-611812 Demonstrates Robust In Vivo Efficacy in a Rat Coronary Artery Ligation Model of Heart Failure
In a rat model of congestive heart failure (CHF) induced by coronary artery ligation, daily oral administration of SB-611812 (30 mg/kg/day) for 8 weeks resulted in substantial, quantifiable improvements across multiple hemodynamic and structural parameters compared to vehicle-treated controls. This contrasts with other UTR antagonists, such as SB-657510, which failed to demonstrate similar efficacy in a rat pressure-overload hypertrophy model [1]. The magnitude of these effects with SB-611812 underscores its high in vivo potency and efficacy in a relevant disease model.
| Evidence Dimension | In vivo efficacy in a rat model of heart failure |
|---|---|
| Target Compound Data | Significant reduction in multiple parameters, including: 72% reduction in LVEDP; 71% reduction in lung edema; 92% reduction in RVSP; 59% reduction in CVP; 54% reduction in cardiomyocyte hypertrophy; 79% reduction in ventricular dilatation (P < 0.05 for all). |
| Comparator Or Baseline | Vehicle-treated animals with CHF (baseline for disease progression). For other UTR antagonists like SB-657510, treatment in a different model (pressure-overload hypertrophy) did not improve cardiac function or inhibit LV hypertrophy or fibrosis. |
| Quantified Difference | SB-611812 provided significant functional and structural improvement relative to vehicle. SB-657510 showed no significant difference from vehicle in its respective model. |
| Conditions | Rat model of CHF induced by left coronary artery ligation; SB-611812 administered at 30 mg/kg/day (p.o.) for 8 weeks. |
Why This Matters
This level of multifaceted, positive efficacy in a gold-standard heart failure model is a critical differentiator for researchers selecting a UTR antagonist, as it validates the target in a therapeutically relevant context where other antagonists have failed.
- [1] Bousette N, Pottinger J, Ramli W, et al. Urotensin-II blockade with SB-611812 attenuates cardiac dysfunction in a rat model of coronary artery ligation. J Mol Cell Cardiol. 2006 Aug;41(2):285-95. doi: 10.1016/j.yjmcc.2006.05.008. View Source
